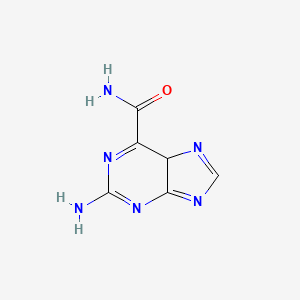

2-Amino-5H-purine-6-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N6O |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

2-amino-5H-purine-6-carboxamide |

InChI |

InChI=1S/C6H6N6O/c7-4(13)2-3-5(10-1-9-3)12-6(8)11-2/h1,3H,(H2,7,13)(H2,8,9,10,12) |

InChI Key |

SRZVUDHLUORPDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2C(=NC(=NC2=N1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies for 2 Amino 5h Purine 6 Carboxamide and Its Analogues

General Methodologies for Purine (B94841) Ring System Construction

The assembly of the purine core is a critical step in the synthesis of 2-Amino-5H-purine-6-carboxamide. The primary strategies involve building the fused imidazole (B134444) and pyrimidine (B1678525) rings from simpler components.

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

Diaminomaleonitrile (DAMN) serves as a versatile C4N2 precursor for the pyrimidine ring of the purine system. Its reaction with urea or its derivatives can lead to the formation of a 2-aminopurine (B61359) scaffold. The process typically involves the condensation of DAMN with a suitable reagent to form a pyrimidine intermediate, which then undergoes cyclization to yield the purine ring. For instance, the condensation of DAMN with isocyanates can yield urea derivatives that, upon treatment with other reagents, can form purine structures. researchgate.net

One reported approach involves the reaction of diaminomaleonitrile with phenyl isothiocyanate to form a thiourea (B124793) derivative. This intermediate can then react with an aldehyde, such as 4-ethoxybenzaldehyde, to construct the purine ring system, yielding an 8-mercaptopurine-6-carboxamide derivative. researchgate.net Subsequent modifications can then be performed to achieve the desired 2-amino substitution.

Synthesis from Imidazole Derivatives

Building the purine ring from an imidazole precursor is a common and effective strategy. This approach typically starts with a 4,5-disubstituted imidazole, where one substituent is an amino group and the other is a carboxamide or a precursor to it. The pyrimidine ring is then annulated onto the imidazole core.

A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide (B1664886). Cyclization of this intermediate with a one-carbon source, such as formic acid or its derivatives, leads to the formation of the purine ring. researchgate.net For the synthesis of 2-amino-purine derivatives, a source of the 2-amino group is required in the cyclization step. This can be achieved by using reagents like cyanamide. For example, 5-amino-4-cyanoformimidoyl imidazoles can react with cyanamide, where the amino group of the imidazole attacks the nitrile group, leading to the formation of a 2-amino-6-cyanopurine. researchgate.net The cyano group can then be hydrolyzed to a carboxamide.

Another strategy involves the use of 4-nitroimidazole (B12731) as a starting material. Through a series of reactions, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), this can be converted to 4-aminoimidazole-5-carbaldehyde oximes. These oximes can then be cyclized to form the purine ring system. umich.edu

Synthesis from Pyrimidine Derivatives

The Traube purine synthesis is a classical and widely used method that constructs the purine ring by annulating an imidazole ring onto a 4,5-diaminopyrimidine (B145471) precursor. nih.govgoogle.com This approach is highly relevant for the synthesis of this compound, as it allows for the direct incorporation of the 2-amino group from the starting pyrimidine.

The general process involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid, formamide, or triethyl orthoformate, which provides the C8 atom of the purine ring. For the synthesis of the target molecule, a 2-amino-4,5-diaminopyrimidine-6-carboxamide would be the ideal starting material. However, the synthesis often starts with more readily available precursors.

A recently developed method for the synthesis of 2-aminopurine involves the transformation of a tetrazolopyrimidine structure into a pyrimidine-2,4,5-triamine (B1267316) intermediate, which is then cyclized using triethylorthoformate and acetic anhydride (B1165640) to yield 2-aminopurine. nih.gov While this specific example does not yield a 6-carboxamide derivative directly, it demonstrates the utility of pyrimidine triamines in purine synthesis.

The synthesis of the required 4,5-diaminopyrimidine precursors often involves the reduction of a 5-nitro or 5-nitroso derivative of a 4-aminopyrimidine.

Table 1: Examples of Purine Synthesis from Pyrimidine Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic anhydride, 145 °C, 1.5 h; then NaOH, H₂O, boil; then HCl, CH₃COONa | 2-Aminopurine | 75% | nih.gov |

| Guanine (B1146940) | Phosphorus oxychloride, Tetraethylammonium chloride, Acetonitrile (B52724), Reflux | 2-Amino-6-chloropurine (B14584) | 42% | google.com |

This table presents examples of purine synthesis starting from pyrimidine derivatives, illustrating the general conditions and yields for forming the purine core.

Specific Approaches to 6-Carboxamide Purine Derivatives

Once the 2-aminopurine scaffold is established, or concurrently with its formation, the 6-carboxamide group must be introduced. This can be achieved through direct formation on the purine ring or by coupling with pre-formed amino acid or peptide fragments.

Direct Carboxamide Formation on Purine Scaffolds

The direct formation of a carboxamide group at the C6 position of a 2-aminopurine can be accomplished through several synthetic routes. A common strategy involves the use of a 2-amino-6-halopurine, typically 2-amino-6-chloropurine, as a key intermediate. The halogen at the 6-position is a good leaving group and can be displaced by various nucleophiles, including ammonia (B1221849) or primary and secondary amines, to form the corresponding 6-carboxamide.

The synthesis of 2-amino-6-chloropurine itself is often achieved by the chlorination of guanine using reagents like phosphorus oxychloride in the presence of a phase transfer catalyst. google.comgoogle.com

Alternatively, a 2-aminopurine-6-carboxylic acid can be activated and then reacted with an amine. Activation can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an amine to form the desired carboxamide.

More modern methods for direct amidation that avoid the formation of highly reactive intermediates are also available. These often involve the use of coupling agents that facilitate the direct reaction between a carboxylic acid and an amine.

Table 2: Reagents for Direct Amidation of Carboxylic Acids

| Coupling Reagent/Method | Description | Reference |

| SO₂F₂ | Mediates the coupling of carboxylic acids and amines at room temperature. | rsc.org |

| Zirconium Catalysts | Simple zirconium catalysts can promote direct amide formation in toluene (B28343) at 110 °C. | nih.gov |

| B(OCH₂CF₃)₃ | An effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines. | nih.gov |

This table highlights some modern reagents and methods that can be applied for the direct formation of the carboxamide bond on a purine-6-carboxylic acid precursor.

Coupling with Amino Acid and Peptide Fragments

The 6-carboxamide functionality of 2-aminopurine derivatives can serve as an anchor point for the attachment of amino acids and peptides, leading to the formation of purine-peptide conjugates. These conjugates are of interest for their potential biological activities.

The synthesis of such conjugates typically involves the formation of an amide bond between the 6-position of the purine and the amino group of an amino acid or peptide. One common approach is to start with a 2-aminopurine-6-carboxylic acid and couple it with an amino acid ester using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Table 3: Common Peptide Coupling Reagents

| Reagent | Full Name |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| HOBt | 1-Hydroxybenzotriazole |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

This table lists common coupling reagents used in peptide synthesis that can be employed for the conjugation of 2-aminopurine-6-carboxylic acid with amino acids and peptides.

An alternative strategy involves the reaction of a 6-chloropurine (B14466) derivative with an amino acid in the presence of a base. This nucleophilic substitution reaction directly forms the N-(purin-6-yl)amino acid. nih.govnih.govmdpi.com While this forms a direct linkage between the purine and the amino acid at the 6-amino position rather than a carboxamide linkage, it is a relevant strategy for creating purine-amino acid conjugates. For the synthesis of a 6-carboxamide linked conjugate, the purine would first need to be functionalized with a carboxylic acid at the 6-position, which would then be coupled to the amino acid.

The synthesis of N-(purin-6-yl)dipeptides has been reported, where N-(purin-6-yl)-(S)-amino acids were coupled with dimethyl (S)-glutamate in the presence of DCC, HOBt, and DIEA. nih.gov This demonstrates the feasibility of forming peptide bonds with purine-modified amino acids.

Derivatization from Precursors like 5-Aminoimidazole-4-carboxamide

The synthesis of purine scaffolds frequently employs precursor molecules that already contain a portion of the final ring system. Among the most significant of these precursors is 5-aminoimidazole-4-carboxamide (AICA) and its corresponding ribonucleotide, AICAR (5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate). mdpi.com

AICA is a natural intermediate in the de novo biosynthesis of purine nucleotides, where it is converted into inosine (B1671953) monophosphate (IMP) in two final steps catalyzed by a single bifunctional enzyme. nih.govnih.gov This biosynthetic pathway involves the formylation of AICA followed by cyclization to close the pyrimidine ring of the purine structure. nih.gov

Inspired by this natural pathway, chemists have utilized AICA and its derivatives as versatile building blocks for constructing purine analogues. The general strategy involves reacting the 5-amino group and an adjacent ring nitrogen of the imidazole precursor with a one-carbon synthon to form the fused pyrimidine ring.

Key Research Findings:

Cyclization Strategies: Synthetic protocols have been developed where substituted 5-aminoimidazole-4-carboxylate derivatives are cyclized to form the purine core. For example, intermediates such as 3-substituted ethyl 5-aminoimidazole-4-carboxylates can be cyclized using reagents like carbonyldiimidazole (CDI) to yield purine-2,6-dione (B11924001) systems. nih.gov

Prebiotic Chemistry Insights: The reaction of aminomalononitrile (B1212270) (a precursor to aminoimidazole carbonitriles) with other small molecules to form substituted purines highlights the fundamental role of imidazole intermediates in the formation of heterocyclic compounds. researchgate.net

Versatility of Imidazole Precursors: The reaction of 5(4)-aminoimidazole-4(5)-carboxhydrazide with nitrous acid can lead to the formation of 2-azahypoxanthine, demonstrating how modifications to the imidazole side chain and the cyclization partner can generate diverse purine-like heterocycles. urfu.ru Similarly, reacting 5-diazoimidazole-4-carboxazide with various amines yields 5(4)-Azidoimidazole-4(5)-carboxamide derivatives, which are themselves precursors for further heterocyclic synthesis. urfu.ru

Regioselective Synthesis and Functionalization of the Purine Nucleus

The purine ring system possesses several carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, each with distinct chemical reactivity. A central challenge in purine chemistry is the development of methods that allow for the selective functionalization of a specific position without affecting others. rsc.org Achieving such regioselectivity is crucial for creating structurally defined analogues for various applications.

Recent advances in synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed C-H bond activation, have provided powerful tools for the direct and selective modification of the purine nucleus. rsc.orgmdpi.com

Modifications at the C2, C6, and C8 Positions

The C2, C6, and C8 positions of the purine ring are primary targets for functionalization to modulate the electronic properties and biological interactions of the molecule.

Modifications at the C8-Position: The C8 position is unique in its reactivity towards both electrophilic and nucleophilic substitutions. nih.gov

Direct C-H Arylation: Transition metals like palladium and copper can catalyze the direct coupling of the C8-H bond with aryl halides. mdpi.comresearchgate.net This method has been successfully applied to various purine nucleosides, including adenosine (B11128) and guanosine (B1672433) derivatives. researchgate.net

Halogenation: The C8 position can be readily halogenated. For instance, direct bromination of guanosine and adenosine can be achieved using N-bromosuccinimide (NBS). mdpi.com Electrophilic chlorination can be performed on organometallic purine intermediates. nih.gov

Metalation-Electrophile Trapping: A versatile strategy involves the deprotonation of the C8 position using strong bases, such as TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidinyl), to form a nucleophilic organometallic species. This intermediate can then be trapped with a wide range of electrophiles to introduce alkyl, aryl, silyl, or formyl groups. nih.govresearchgate.net

Modifications at the C6-Position: The C6 position, which bears the carboxamide group in the title compound, is often targeted for substitution.

SNAr Reactions: A common approach involves starting with a 6-chloropurine or a purine derivative with a good leaving group at the C6 position. This substrate can then undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, alcohols) to introduce diverse functionalities. nih.gov

Activation of Inosine-type Precursors: Sugar-protected inosine and 2'-deoxyinosine, which contain a carbonyl group at C6, can be converted into 6-N-substituted purine nucleosides. The carbonyl is first activated, for example by conversion to a 6-(imidazol-1-yl) derivative, which is then displaced by a nucleophile. nih.gov

Modifications at the C2-Position: While historically more challenging to functionalize directly, methods for C2 modification have also been developed.

Metalation Strategies: Similar to the C8 position, directed metalation using organolithium or zinc reagents can enable the introduction of substituents at the C2 position. nih.gov

The table below summarizes key regioselective functionalization strategies for the purine core.

| Position | Reaction Type | Reagents/Catalysts | Example Substituents Introduced |

| C8 | Direct C-H Arylation | Pd(OAc)₂, CuI | Aryl groups |

| C8 | Halogenation | N-Bromosuccinimide (NBS), C₂Cl₆ | Bromo, Chloro |

| C8 | Metalation-Electrophile Trapping | TMPZnCl·LiCl, then electrophile | Formyl, Alkyl, Iodide |

| C6 | Nucleophilic Aromatic Substitution (SNAr) | 6-Chloropurine + Nucleophile (e.g., R-NH₂) | Amino, Alkoxy, Thioether |

| C6 | Activation & Displacement | Inosine derivative -> 6-(imidazol-1-yl)purine + Nucleophile | N-substituted groups |

| C2 | Metalation-Electrophile Trapping | TMPZnCl·LiCl, then electrophile | Silyl, Chloro |

Modifications at the N7 and N9 Positions

Key Research Findings:

Nucleophilicity: The N7 atom of guanine is generally considered the most nucleophilic site in DNA, making it a common target for alkylating agents. nih.gov

Regioselective Glycosylation: In the synthesis of nucleoside analogues, controlling the site of glycosylation (attachment of the sugar moiety) is crucial. While N9 is the thermodynamically favored and biologically relevant position for many purines, mixtures of N7, N8, and N9 isomers can form under certain conditions. mdpi.com The use of specific catalysts and reaction conditions can favor the formation of the desired N9-glycosylated product. mdpi.com

N-H Functionalization: Methods for the direct N-H bond functionalization at both N7 and N9 have been developed, providing routes to a variety of N-substituted purine derivatives. rsc.org The regioselectivity of these reactions can often be controlled by factors such as the steric bulk of the reactants and the presence of protecting groups at other positions on the purine ring.

The table below outlines functionalization approaches for the purine nitrogen atoms.

| Position | Reaction Type | Notes |

| N9 | Glycosylation | Canonical position for sugar attachment in nucleosides. mdpi.com |

| N9 | Alkylation / Arylation | Common modification to produce purine analogues. |

| N7 | Alkylation | N7 is a highly nucleophilic site, particularly in guanine. nih.gov |

| N7 / N9 | Regioselective Functionalization | Selectivity can be controlled by protecting groups and reaction conditions. rsc.org |

Chemo-Enzymatic Synthesis of Purine Analogues

Chemo-enzymatic synthesis represents a powerful strategy that merges the versatility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. mdpi.commdpi.com This approach is particularly valuable for the synthesis of nucleoside analogues, where enzymes can control both regioselectivity (e.g., N9 vs. N7) and stereoselectivity (formation of the correct β-anomer) of the glycosidic bond under mild, aqueous conditions. mdpi.compreprints.org

A key enzyme in this field is Purine Nucleoside Phosphorylase (PNP) . preprints.org PNP catalyzes the reversible phosphorolysis of purine nucleosides into the corresponding purine base and (deoxy)ribose-1-phosphate. preprints.org By manipulating the equilibrium, the reaction can be driven in the synthetic direction.

The General Process:

A chemically synthesized purine analogue (the base) is provided as a substrate.

A sugar donor, typically α-ribose-1-phosphate or α-deoxyribose-1-phosphate, is used.

PNP enzyme catalyzes the coupling of the purine base and the sugar phosphate (B84403) to form the desired nucleoside analogue. mdpi.comnih.gov

Key Research Findings:

Enzyme Specificity: Different PNPs from various sources (e.g., E. coli, human) exhibit different substrate specificities, allowing for the synthesis of a wide range of analogues. mdpi.comresearchgate.net

Fluorescent Analogues: This method has been extensively used to generate fluorescent nucleoside analogues by using fluorescent purine derivatives as substrates. mdpi.comresearchgate.net These products are valuable as probes in biochemical and cell biology research.

Alternative Glycosylation Sites: While N9 is the typical site of ribosylation, chemo-enzymatic methods have, in some instances, led to ribosylation at different sites, yielding novel analogues. mdpi.compreprints.org

Synthesis of Difficult Compounds: Chemo-enzymatic synthesis can be effective for producing compounds that are challenging to make through purely chemical means, such as certain 8-azapurine (B62227) nucleosides. preprints.org

The table below provides an overview of a typical chemo-enzymatic synthesis.

| Component | Role | Example |

| Enzyme | Catalyst | Purine Nucleoside Phosphorylase (PNP) preprints.org |

| Substrate 1 | Purine Base | A chemically synthesized analogue of this compound |

| Substrate 2 | Sugar Donor | α-D-Ribose-1-phosphate (r1P) mdpi.com |

| Product | Nucleoside Analogue | The corresponding N9-riboside of the purine base |

Biological Activity and Mechanistic Elucidation of 2 Amino 5h Purine 6 Carboxamide Derivatives

General Biological Activities of Purine (B94841) Analogues and Carboxamides in Research Models

Purine analogues, a class of molecules that mimic naturally occurring purines, exhibit a wide range of biological activities and have been instrumental in the development of therapeutic agents. researchgate.net Their structural similarity to adenine (B156593) and guanine (B1146940) allows them to interfere with various cellular processes, including nucleic acid synthesis, cell signaling, and energy metabolism. nih.govyoutube.com This interference can lead to a variety of outcomes, such as the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of immune responses. nih.govnih.govpatsnap.com Consequently, purine analogues have found applications as anticancer, antiviral, and immunosuppressive drugs. researchgate.netnih.govnih.gov

One of the primary mechanisms by which purine analogues exert their effects is by targeting enzymes involved in metabolic pathways. nih.gov For instance, some analogues act as inhibitors of enzymes crucial for the de novo synthesis of purines, thereby depriving rapidly dividing cells, such as cancer cells, of the necessary building blocks for DNA and RNA. acs.orgprolekare.cz Others are incorporated into DNA or RNA, leading to chain termination or a dysfunctional genetic code. nih.gov

Carboxamide derivatives, characterized by the presence of a carboxamide group (-C(=O)NH2), also represent a significant class of biologically active compounds. This functional group can participate in hydrogen bonding and other molecular interactions, enabling these compounds to bind to and modulate the activity of various enzymes and receptors. The versatility of the carboxamide moiety allows for its incorporation into a wide array of molecular scaffolds, leading to diverse pharmacological activities.

The combination of a purine core with a carboxamide group, as seen in 2-Amino-5H-purine-6-carboxamide and its derivatives, offers a promising strategy for developing novel therapeutic agents. These compounds can potentially leverage the biological activities associated with both purine analogues and carboxamides, leading to enhanced efficacy and novel mechanisms of action. Research has shown that purine derivatives with carboxamide-containing substituents can act as potent inhibitors of various enzymes, including kinases, which are key regulators of cell growth and differentiation. ljmu.ac.uk

Interference with Nucleic Acid Synthesis and Metabolism Pathways

A fundamental mechanism of action for many purine analogues is their ability to disrupt the synthesis and metabolism of nucleic acids. nih.govyoutube.com Cells have two main pathways for producing purine nucleotides: the de novo synthesis pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases. frontiersin.orgnih.gov Purine analogues can interfere with either or both of these pathways, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis and ultimately inhibiting cell growth. acs.orgnih.gov

The de novo purine biosynthesis pathway is a multi-step process that is essential for rapidly proliferating cells. prolekare.czwikipedia.org Several enzymes in this pathway have been identified as key targets for therapeutic intervention.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). patsnap.comnih.govnih.gov Inhibition of IMPDH leads to a depletion of guanine nucleotide pools, which is particularly detrimental to rapidly dividing cells like lymphocytes and cancer cells. patsnap.comscbt.com Mycophenolic acid and ribavirin (B1680618) are examples of IMPDH inhibitors. nih.govscbt.com Some purine analogues, after intracellular conversion to their nucleotide form, can act as potent inhibitors of IMPDH. nih.govresearchgate.net For example, the metabolite of 6-mercaptopurine (B1684380), 6-thio-inosine monophosphate (T-IMP), is known to inhibit IMPDH. nih.gov

Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC): ATIC is a bifunctional enzyme that catalyzes the last two steps of the de novo purine biosynthesis pathway. Inhibitors of ATIC, such as certain folate analogues, can block the production of IMP, the precursor for both adenine and guanine nucleotides. frontiersin.org

Phosphoribosylaminoimidazole-succinocarboxamide Synthetase (PAICS): This enzyme is involved in an intermediate step of the de novo pathway. While less commonly targeted than IMPDH or ATIC, its inhibition would also disrupt purine synthesis.

The inhibition of these enzymes not only depletes the building blocks for nucleic acid synthesis but can also lead to an imbalance in the nucleotide pools, which can have wide-ranging effects on cellular metabolism and signaling. nih.gov

The purine salvage pathway provides an alternative route for nucleotide synthesis by recycling purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources. frontiersin.orgnih.gov Key enzymes in this pathway can also be targeted by purine analogues.

Purine Nucleoside Phosphorylase (PNPase): This enzyme is central to the salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. scbt.comresearchgate.net PNPase plays a critical role in the metabolism of inosine and guanosine (B1672433). nih.gov Inhibitors of PNPase can lead to an accumulation of these nucleosides, which can have various biological effects. For example, immucillins are powerful, transition-state analogue inhibitors of PNPase. nih.gov Some purine analogues, such as 8-aminoguanosine (B66056) and 6-methylpurine, are also known to inhibit PNPase. scbt.comnih.gov The modulation of PNPase activity is a therapeutic strategy for certain T-cell mediated autoimmune diseases and some cancers. uochb.cz

Table 1: Examples of Purine Analogues and their Effects on Nucleic Acid Metabolism

| Compound Class | Example Compound | Target Enzyme(s) | Mechanism of Action | Primary Biological Effect |

|---|---|---|---|---|

| Thiopurines | 6-Mercaptopurine (6-MP) | IMPDH, PRPP amidotransferase | Inhibits de novo purine synthesis after conversion to T-IMP. nih.gov | Anticancer, Immunosuppressive nih.govnih.gov |

| Guanosine Analogues | Ribavirin | IMPDH | Inhibits de novo guanine nucleotide synthesis after phosphorylation. nih.gov | Antiviral nih.gov |

| Immucillins | Immucillin-H | PNPase | Potent transition-state analogue inhibitor of the purine salvage pathway. nih.gov | Potential antiparasitic nih.gov |

| Adenosine (B11128) Analogues | Vidarabine | PNPase, DNA Polymerase | Inhibits purine salvage and DNA synthesis. scbt.com | Antiviral scbt.com |

Enzyme Inhibition Beyond Purine Metabolism

The structural diversity of purine analogues and their derivatives allows them to interact with a broad range of enzymes beyond those directly involved in purine metabolism. This expanded target profile contributes to their wide spectrum of biological activities.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Purine analogues, mimicking the ATP co-substrate of kinases, have been extensively explored as kinase inhibitors. nih.gov

Nek2 (NIMA-related kinase 2): This serine/threonine kinase is involved in regulating the centrosome cycle, and its overexpression is linked to cancer. ljmu.ac.uk Purine-based compounds, specifically 6-alkoxypurines and derivatives with an (E)-dialkylaminovinyl substituent at C-6, have been identified as ATP-competitive inhibitors of Nek2, with some showing selectivity over other kinases like CDK2. ljmu.ac.uk

CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, CDK2 is a well-established target for anticancer therapies. nih.gov Roscovitine, a C2,N6,N9-substituted purine, is a potent and selective inhibitor of CDKs, including CDK2. nih.gov It acts as a competitive inhibitor of ATP binding. nih.gov

HSP90 (Heat Shock Protein 90): While not a kinase itself, HSP90 is a molecular chaperone that is essential for the stability and function of many "client" proteins, including a number of kinases. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways. Geldanamycin, an HSP90 inhibitor, has been shown to reduce the levels of kinases like Cdk2 and Cdk7. nih.gov

Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the final two steps of purine degradation, converting hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgmdpi.com Inhibition of XO is a primary strategy for treating hyperuricemia and gout. wikipedia.org Allopurinol (B61711), a purine analogue, is a well-known inhibitor of xanthine oxidase. nih.govwikipedia.org It is metabolized by XO to oxypurinol, which is also a potent inhibitor of the enzyme. nih.gov

Sirtuins: This class of NAD+-dependent deacetylases regulates a variety of cellular processes, including gene expression, metabolism, and DNA repair. The NAD+ cofactor contains an adenine moiety, suggesting that purine analogues could potentially modulate sirtuin activity. For instance, inhibition of xanthine oxidase by allopurinol has been shown to affect the NAD+/sirtuin 1 (SIRT1) axis. nih.gov

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. While not a primary target class for purine analogues, some studies explore the anti-inflammatory potential of novel compounds that might interact with these or related pathways.

Table 2: Inhibition of Various Enzymes by Purine Analogues and Derivatives

| Enzyme Target | Example Inhibitor(s) | Mechanism of Inhibition | Therapeutic Relevance |

|---|---|---|---|

| Nek2 | 6-Alkoxypurines, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | ATP-competitive inhibition. ljmu.ac.uk | Anticancer ljmu.ac.uk |

| CDK2 | Roscovitine | ATP-competitive inhibition. nih.gov | Anticancer nih.gov |

| HSP90 | Geldanamycin (indirect effect on client kinases) | Binds to the ATP-binding pocket of HSP90, leading to client protein degradation. nih.gov | Anticancer nih.gov |

| Xanthine Oxidase | Allopurinol, Oxypurinol | Inhibition of purine degradation pathway. nih.govwikipedia.org | Gout, Hyperuricemia wikipedia.org |

| Sirtuins (e.g., SIRT1) | Allopurinol (indirect effect) | Modulation of the NAD+/SIRT1 axis. nih.gov | Inflammation nih.gov |

Receptor Interaction Studies (e.g., Purinergic Receptors, Adenosine Receptors)

Derivatives of this compound have been investigated for their interaction with various receptors, particularly those within the purinergic receptor family, which includes adenosine receptors. These receptors are crucial in numerous physiological processes, making them significant targets for therapeutic intervention.

One area of investigation has been the affinity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3). For instance, a series of 2-amino-6-arylamino-9-cyclopentyl-9H-purine-8-dicarboxamides were synthesized and evaluated for their binding affinity to human A1, A2A, and A3 adenosine receptors. The study revealed that the nature of the substituent at the 8-position of the purine ring significantly influences the affinity and selectivity for these receptors.

Another study focused on 2-amino-9-benzyl-9H-purine derivatives and their interactions with adenosine receptors. The research highlighted that modifications at the N6 and C8 positions of the purine scaffold are critical for determining the potency and selectivity of these compounds as adenosine receptor ligands. Some derivatives exhibited notable affinity for the A1 adenosine receptor, suggesting their potential as selective modulators of this receptor subtype.

The interaction of these purine derivatives is not limited to adenosine receptors. The broader family of purinergic receptors, including both P1 (adenosine) and P2 (ATP/ADP) receptors, represents potential targets. The structural similarity of the this compound core to endogenous purines suggests a likelihood of interaction with various purinergic receptor subtypes, though research in this area is ongoing.

Cellular and Molecular Mechanism of Action

The biological effects of this compound derivatives are underpinned by a range of cellular and molecular mechanisms. These compounds have been shown to influence critical cellular processes, impact the integrity of subcellular structures, and modulate key intracellular signaling pathways.

A significant mechanism through which this compound derivatives exert their biological activity is the induction of apoptosis, or programmed cell death. This is a critical process for removing damaged or unwanted cells and is a key target in cancer therapy.

One study demonstrated that a novel this compound derivative induced apoptosis in human leukemia HL-60 cells. The apoptotic process was characterized by typical morphological changes, including cell shrinkage and chromatin condensation. The induction of apoptosis was further confirmed by flow cytometry analysis, which showed an increase in the sub-G1 cell population, a hallmark of apoptotic cells.

The pro-apoptotic effects of these compounds are often concentration-dependent. Research has shown that increasing concentrations of certain derivatives lead to a corresponding increase in the percentage of apoptotic cells. This dose-dependent relationship is crucial for understanding the therapeutic potential and mechanism of action of these compounds.

The cellular cytoskeleton, particularly microtubules, is a vital component for cell structure, division, and intracellular transport. Certain derivatives of this compound have been found to disrupt the microtubule network, leading to cell cycle arrest and apoptosis.

For example, a specific derivative was observed to cause significant fragmentation of microtubules in cancer cells. This disruption of the microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. As a result, cells are unable to complete mitosis and are arrested in the G2/M phase of the cell cycle, which can subsequently trigger apoptosis. The effect on microtubules is a key aspect of the anticancer activity of these compounds.

The table below summarizes the observed effects of a representative this compound derivative on microtubule integrity.

| Concentration | Observation | Cellular Outcome |

| Low | Minor disruption of microtubule network | Reduced cell proliferation |

| Medium | Significant microtubule fragmentation | G2/M cell cycle arrest |

| High | Complete collapse of microtubule structure | Induction of apoptosis |

The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis in response to cellular stress, including DNA damage. The modulation of p53-mediated pathways is a key mechanism by which some this compound derivatives exert their biological effects.

In response to treatment with certain derivatives, an upregulation of p53 protein levels has been observed in cancer cells. This increase in p53 can trigger a cascade of downstream events, including the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The altered ratio of these proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

The involvement of the p53 pathway highlights the potential of these compounds to selectively target cancer cells with functional p53, a characteristic that could be exploited for therapeutic advantage. The table below outlines the key steps in the p53-mediated pathway modulated by these derivatives.

| Cellular Event | Molecular Change | Consequence |

| DNA Damage | Activation of ATM/ATR kinases | Phosphorylation and stabilization of p53 |

| p53 Activation | Increased p53 protein levels | Transcriptional activation of target genes |

| Apoptosis Induction | Upregulation of Bax, downregulation of Bcl-2 | Mitochondrial dysfunction and caspase activation |

Structure Activity Relationship Sar Studies of 2 Amino 5h Purine 6 Carboxamide Analogues

Positional Scanning and Substituent Effects on Biological Activity

Positional scanning, which involves introducing various substituents at different positions of the purine (B94841) ring, has been instrumental in understanding the SAR of 2-Amino-5H-purine-6-carboxamide analogues. The electronic and steric properties of these substituents significantly influence the binding affinity and selectivity of the compounds.

Modifications at the C2, N7, C8, and N9 positions of the purine scaffold have been shown to be critical for biological activity.

C2 Position: The C2 position is a key site for modification. Introducing a 4-carboxyphenyl group at this position has been identified as important for activity in protein kinase CK2 inhibitors. jst.go.jp In a series of 2,6,9-trisubstituted purines, compounds with two chlorine atoms at the C2 and C6 positions demonstrated high activity against several cancer cell lines. mdpi.com

N7 Position: The N7 position often features a nitrogen atom that can act as a hydrogen bond acceptor or be part of the core purine structure, which can interact with target proteins. jst.go.jp

C8 Position: The C8 position is another critical point for substitution. In some analogues, an oxo group at C8 is a feature of potent inhibitors. jst.go.jp In other series, variations at this position, such as the introduction of a terminal piperazine (B1678402) appendage with a carboxamide moiety, have yielded compounds with significant antiproliferative activity. nih.gov For certain Hsp90 paralog Grp94 inhibitors, synthetic efforts have focused on exploring various substituents on a C8-aryl ring. nih.gov

N9 Position: The N9 position is frequently substituted to enhance binding and selectivity. Docking studies have highlighted the importance of an electron-rich phenyl group at the N9 position for forming a CH–π interaction with hydrophobic residues in the target protein. jst.go.jp In another study, attaching various substituted purines at the N9 position through a flexible linker to an N-(3-trifluoromethyl-phenyl)-4-methylbenzamide fragment produced potent kinase inhibitors. mdpi.com The presence of a phenyl group at the N9 position of a 6-chloro-8,9-dihydro-7H-purine core was also crucial for potent antiproliferative activity. nih.gov

The following table summarizes the observed effects of substitutions at these key positions.

| Position | Substituent/Modification | Observed Effect | Target/Activity | Citation |

| C2 | 4-Carboxyphenyl group | Important for inhibitory activity | Protein Kinase CK2 | jst.go.jp |

| C2 | Chlorine atom (with Cl at C6) | High activity against cancer cell lines | Anticancer | mdpi.com |

| C8 | Oxo group | Feature of potent inhibitors | Protein Kinase CK2 | jst.go.jp |

| C8 | Carboxamide-piperazine appendage | Potent antiproliferative activity | Anticancer | nih.gov |

| N9 | Electron-rich phenyl group | Enhanced binding via CH–π interactions | Protein Kinase CK2 | jst.go.jp |

| N9 | Phenyl group | Crucial for antiproliferative activity | Anticancer | nih.gov |

The carboxamide group, particularly at the C6 position, is a defining feature of this class of compounds and plays a pivotal role in their biological activity.

The 6-carboxamide moiety is expected to form hydrogen bonds with residues in the hinge region of protein kinases, such as Glu114 and Val116 in CK2. jst.go.jp This interaction serves as a crucial anchor point for the ligand in the binding pocket. The importance of this group is further underscored by studies on 6-substituted purine derivatives where the nature of the C6 substituent dramatically impacts activity. nih.govresearchgate.net

In a series of potential anti-lung cancer agents, a carboxamide moiety was incorporated at the C8 position of a 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine core. nih.gov This modification, combined with a phenyl group at N9, resulted in a compound with potent and selective antiproliferative activity against the A549 lung cancer cell line. nih.gov Furthermore, studies on adenosine (B11128) receptor agonists have utilized the adenosine 5′-carboxamide scaffold, where modifications to the carboxamide group influence affinity and selectivity. nih.gov The introduction of polar moieties into adenosine 5′-carboxamide derivatives led to a modest improvement in selectivity for the A1AR subtype over the A2AAR subtype. nih.gov

| Moiety Position | Interaction/Role | Target/Activity | Citation |

| C6-Carboxamide | Hydrogen bonding with hinge region residues (e.g., Glu114, Val116) | Protein Kinase CK2 | jst.go.jp |

| C8-Carboxamide | Contributes to potent and selective antiproliferative activity | Anticancer (A549 cells) | nih.gov |

| 5'-Carboxamide | Influences affinity and selectivity; polar groups improve A1/A2A selectivity | Adenosine Receptors | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For this compound analogues, pharmacophore models have been crucial in guiding ligand design.

A preliminary pharmacophore model for a series of 2,6,9-trisubstituted purine derivatives identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as the main structural requirements for their cytotoxic activity. researchgate.net Similarly, a structure-based pharmacophore model developed from a protein-ligand crystal structure consisted of two aromatic features, a hydrogen bond donor, and a hydrogen bond acceptor. researchgate.net

Ligand design principles derived from these models and docking studies emphasize several key aspects:

Hydrogen Bonding: The carboxamide group at C6 is a critical hydrogen bond donor/acceptor. jst.go.jp

Aromatic/Hydrophobic Interactions: Substituents at the C2 and N9 positions often engage in aromatic or hydrophobic interactions with the target protein. jst.go.jpresearchgate.net For instance, a phenyl ring at N9 can form a CH–π interaction with hydrophobic residues. jst.go.jp

Strategic Placement of Polar Groups: The introduction of polar groups can be used to fine-tune selectivity between receptor subtypes, as seen with adenosine 5'-carboxamide derivatives. nih.gov

Use of Aromatic Heterocyclic Moieties: A novel design strategy involves replacing traditional amine fragments with aromatic heterocyclic basic moieties, like 2-aminoimidazole, to create ligands with high affinity and selectivity. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For purine-based analogues, stereochemical factors are critical for achieving optimal interactions with their biological targets.

One of the most significant stereochemical considerations is the conformational flexibility of the ligand. Certain inhibitors must adopt a specific conformation to be active. For example, ligands targeting the Grp94 Hsp90 paralog must be capable of adopting a "backward bent" conformation to access a unique allosteric binding site, whereas other ligands adopt a "forward bent" conformation and bind non-selectively. nih.gov

Enantioselectivity, where one enantiomer of a chiral compound is more active than the other, is another important factor. In some series, modest differences in activity between enantiomers suggest a specific type of interaction with the target. mmv.org In other cases, the stereochemistry is a key determinant of efficacy and metabolic stability. For instance, a SAR study led to the development of a D-alanine analogue that was a potent and highly selective inhibitor of class IIa HDACs. mdpi.com The investigation of racemic mixtures and the separation of enantiomers are therefore essential steps in the SAR exploration of chiral purine analogues. mmv.org

Computational Approaches in the Study of 2 Amino 5h Purine 6 Carboxamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-5H-purine-6-carboxamide, molecular docking is pivotal for predicting its binding mode and affinity with various protein targets. This method allows researchers to visualize and analyze the interactions between the ligand (this compound) and the amino acid residues in the binding site of a protein.

The process involves placing the ligand in the active site of the target protein and evaluating the binding energy for different conformations. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, in studies of purine (B94841) derivatives, the amino group and the carboxamide moiety of this compound would be expected to form specific hydrogen bonds with the protein target.

Research on analogous purine structures has demonstrated the utility of this approach. For example, molecular docking of purine analogues with the enzyme cyclooxygenase-2 (COX-2) has been used to predict their anti-inflammatory potential. nih.govrsc.org In these studies, the docking scores, which represent the binding affinity, are used to rank potential inhibitors. nih.govrsc.org For a series of purine analogues, compounds with the best docking scores were identified as having the highest potential for COX-2 inhibition. nih.gov

Similarly, docking studies on 9-(2-hydroxypropyl)-substituted purine derivatives have been used to understand their interaction with viral enzymes. harvard.edu These studies can reveal why certain derivatives are better substrates for phosphorylation, a key step in their antiviral activity. harvard.edu The orientation of the molecule within the active site and its interactions with key amino acid residues can explain the observed biological activity. harvard.edu

The table below summarizes representative findings from docking studies on purine derivatives, illustrating the type of data generated and its interpretation.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Docking Score (kcal/mol) | Reference |

| Purine Analogues | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | -8.82 | nih.govrsc.org |

| 9-(2-hydroxypropyl)purine derivatives | Herpesviral Thymidine Kinase | E83, A167, Y132, E225 | Hydrogen bonds, hydrophobic interactions | Not specified | harvard.edu |

| 6'-purine derivatives | AtADAL-D295N-GMP | Not specified | Not specified | Not specified | researchgate.net |

| 2,9-disubstituted-6-morpholino purine derivatives | PI3Kα | Not specified | Not specified | Not specified | mdpi.com |

This table is illustrative and based on findings for related purine structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can be employed to predict the biological activity of its derivatives and to guide the synthesis of new compounds with improved potency.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties, known as molecular descriptors, can be calculated from the chemical structure and include parameters related to steric, electronic, and hydrophobic characteristics. By establishing a statistical relationship between these descriptors and the observed biological activity of a series of compounds, a QSAR model can be developed.

For example, a QSAR study on a series of thieno[2,3-d]pyrimidin-4(3H)-ones, which are isosteres of purines, revealed a parabolic relationship between the biological activity and steric and lipophilic parameters. nih.gov This suggests that there is an optimal size and lipophilicity for the substituents to achieve maximum activity. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and external test sets. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthetic efforts towards the most promising candidates.

Free Energy Perturbation (FEP) Simulations and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands or between a wild-type and a mutant protein. mpg.de For this compound, FEP simulations can provide highly accurate predictions of its binding affinity to a target protein and can be used to understand the energetic contributions of specific chemical modifications.

FEP simulations are based on the principles of statistical mechanics and involve the alchemical transformation of one molecule into another in a series of small, non-physical steps. mpg.de By calculating the work required for this transformation in both the bound and unbound states, the difference in binding free energy can be determined. mpg.de

This method is particularly useful for guiding lead optimization by predicting the effect of small chemical changes on binding affinity. For example, FEP can be used to evaluate the impact of adding or removing a functional group from this compound. These calculations can help rationalize observed structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Recent advancements in FEP methodologies, such as combining FEP with replica-exchange molecular dynamics (FEP/REST), have enhanced the sampling of conformational space and improved the accuracy of binding free energy calculations. nih.gov These methods have been successfully applied to study the binding of inhibitors to their targets, providing detailed insights into the binding modes and the probabilities of forming specific contacts with amino acid residues. nih.gov

Virtual Screening for Novel Inhibitor Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, its purine scaffold can be used as a starting point for virtual screening campaigns to discover novel inhibitors for various therapeutic targets.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify new ones. Methods like pharmacophore modeling and similarity searching are employed to screen databases for molecules with similar features to the known actives.

Structure-based virtual screening: This approach utilizes the three-dimensional structure of the target protein. Large libraries of compounds are docked into the active site of the protein, and the binding energies are calculated to rank the compounds.

Virtual screening has been successfully used to identify novel inhibitors based on purine and purine-like scaffolds. For instance, a virtual screening campaign targeting phosphatidylinositol-3 kinase (PI3K) isoforms led to the identification of selective inhibitors with a 2,9-disubstituted-6-morpholino purine core. mdpi.comnih.gov Similarly, virtual screening has been employed to discover inhibitors for targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and human dihydroorotate (B8406146) dehydrogenase (hDHODH). mdpi.comacs.org

The general workflow for a virtual screening project is as follows:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target Preparation: The three-dimensional structure of the protein target is prepared for docking.

Screening: The library of compounds is screened using either ligand-based or structure-based methods.

Hit Selection and Refinement: The top-ranking compounds (hits) are selected and further evaluated using more accurate computational methods or experimental assays.

Through these hierarchical screening processes, virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. mdpi.com

Biochemical and Cellular Metabolic Investigations Involving 2 Amino 5h Purine 6 Carboxamide

Impact on De Novo Purine (B94841) Biosynthesis Pathway Intermediates and Flux

The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from simpler precursor molecules. This pathway is a highly conserved, ten-step enzymatic sequence that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netresearchgate.net In humans, these ten steps are catalyzed by six enzymes, several of which are multifunctional. nih.gov

The pathway's flux—the rate of conversion of substrates to products—is tightly regulated to meet the cell's demand for purines for DNA/RNA synthesis, energy currency (ATP, GTP), and signaling molecules. The intermediates of this pathway are critical for its progression and for cellular regulation.

Key Intermediates in De Novo Purine Biosynthesis:

| Intermediate | Abbreviation | Preceding Enzyme |

|---|---|---|

| 5-Phosphoribosyl-α-1-pyrophosphate | PRPP | - |

| 5-Phosphoribosylamine | PRA | PPAT |

| Glycinamide ribonucleotide | GAR | GART (Trifunctional) |

| Formylglycinamide ribonucleotide | FGAR | GART (Trifunctional) |

| Formylglycinamidine ribonucleotide | FGAM | FGAMS |

| 5-Aminoimidazole ribonucleotide | AIR | GART (Trifunctional) |

| Carboxyaminoimidazole ribonucleotide | CAIR | PAICS (Bifunctional) |

| Succinocarboxyamide-5-aminoimidazole ribonucleotide | SAICAR | PAICS (Bifunctional) |

| Aminoimidazole-4-carboxamide ribonucleotide | AICAR | ADSL |

| Formylaminoimidazole-4-carboxamide ribonucleotide | FAICAR | ATIC (Bifunctional) |

This table presents the core intermediates in the linear de novo purine synthesis pathway.

Effects on Purine Nucleotide Pool Regulation

The intracellular concentrations of purine nucleotides, known as the purine nucleotide pool, are meticulously regulated to maintain cellular homeostasis. This regulation occurs primarily through feedback inhibition, where the end products of the pathway (AMP, ADP, GMP, and GDP) allosterically inhibit the rate-limiting enzyme, PPAT. nih.gov This ensures that the cell does not expend energy synthesizing purines when they are already abundant.

Furthermore, the balance between the adenine (B156593) (ATP) and guanine (B1146940) (GTP) pools is critical. The conversion of IMP to AMP is regulated by GTP levels, while the conversion of IMP to GMP is dependent on ATP levels. This reciprocal regulation helps maintain the appropriate ratio of the two major purine nucleotides.

Mechanisms of Purine Pool Regulation:

| Regulatory Mechanism | Effector Molecule(s) | Target Enzyme | Effect |

|---|---|---|---|

| Feedback Inhibition | AMP, ADP, GMP, GDP | PPAT | Inhibition |

| Reciprocal Regulation | GTP | Adenylosuccinate Synthetase (IMPADSS) | Activation |

This interactive table summarizes the key feedback loops that control the size and balance of the purine nucleotide pool.

Purine analogs can severely disrupt this delicate balance. By being converted into analog-nucleotides, they can interfere with regulatory enzymes. For example, the thioinosine monophosphate (TIMP) derived from 6-MP not only inhibits de novo synthesis but can also be further phosphorylated and incorporated into DNA and RNA, leading to cellular dysfunction. Similarly, if 2-Amino-5H-purine-6-carboxamide were to be metabolized into a corresponding monophosphate, it could potentially mimic AMP or GMP, thereby incorrectly signaling to the cell that purine levels are sufficient and shutting down production, or interfering with the enzymes that maintain the ATP/GTP balance.

Cellular Uptake Mechanisms and Intracellular Processing

For any extracellular compound to affect intracellular pathways, it must first cross the cell membrane. Purines and their analogs are typically transported into cells via specialized protein channels known as nucleoside transporters. These transporters are broadly divided into two families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).

The uptake of purine analogs is often mediated by these same transporters. Once inside the cell, base analogs like 6-mercaptopurine (B1684380) are not active in their initial form. They must undergo intracellular processing, or "activation," by enzymes of the purine salvage pathway. The key enzyme is often hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the addition of a phosphoribosyl group to the purine base, converting it into a nucleotide.

The specific uptake and processing pathway for this compound has not been characterized. However, its structural similarity to natural purines suggests it would likely utilize one of the cell's nucleoside transporter systems. Its subsequent fate would depend on whether it is a substrate for enzymes like HGPRT. If it can be converted to a ribonucleotide, it would then be able to interact with the various enzymes of purine metabolism as described above.

Purinosome Dynamics and Compartmentalization

For decades, it was hypothesized that the enzymes of the de novo purine biosynthesis pathway form a multi-enzyme complex to enhance efficiency. This complex, now known as the "purinosome," has been observed in living cells using fluorescence microscopy. nih.gov The purinosome is a dynamic, reversible structure that forms in the cytoplasm when cells have a high demand for purines and cellular purine levels are low. When purines are plentiful, the complex disassembles.

The formation of the purinosome is thought to provide several advantages:

Metabolic Channeling: It prevents the diffusion of intermediates into the cytoplasm, increasing local concentrations and facilitating their transfer between sequential enzymes. researchgate.net

Increased Flux: Studies have shown that cells with assembled purinosomes have a higher rate of de novo purine synthesis. researchgate.net

Protection from Degradation: It may protect unstable intermediates from degradation.

Recent studies have shown that purinosomes often co-localize with mitochondria. This proximity is significant because mitochondria supply key substrates required for the pathway, such as glycine, aspartate, and formate, as well as the large amounts of ATP needed to fuel the synthesis.

The regulation of purinosome assembly and disassembly is a key aspect of metabolic control. The presence of purine analogs could theoretically influence these dynamics. If an analog, once converted to its nucleotide form, mimics a feedback inhibitor, it could signal that purine levels are high and thus trigger the disassembly of the purinosome, effectively shutting down the efficient production of purines. The specific effect of this compound on purinosome dynamics remains an uninvestigated but interesting possibility.

Advanced Analytical and Spectroscopic Methodologies for 2 Amino 5h Purine 6 Carboxamide Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopy is fundamental to confirming the identity and structure of synthesized purine (B94841) derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for the structural elucidation of purine derivatives. nih.gov Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide detailed information about the chemical environment of each atom in the molecule. For instance, in a related compound, Benzyl (B1604629) 2-amino-6-chloro-9H-purine-9-carboxylate, specific chemical shifts in the ¹H NMR spectrum correspond to the protons on the purine ring, the benzyl group, and the amino group. iucr.org Similarly, ¹³C NMR provides signals for each unique carbon atom, including those in the purine core. iucr.org NMR can also be used to identify and distinguish between different tautomeric forms of purines, which can coexist in solution. researchgate.net

Table 1: Example NMR Data for a Substituted Purine Derivative

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 8.23 (s, 1H) | Purine ring proton |

| ¹H | 7.53–7.34 (m, 5H) | Aromatic protons (substituent) |

| ¹H | 5.64 (br s, 2H) | Amino (NH₂) protons |

| ¹³C | 160.4, 153.0, 152.4 | Purine ring carbons |

| ¹³C | 139.6, 133.5, 129.2, 128.8 | Aromatic carbons (substituent) |

Data based on Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate, a structurally related compound. iucr.org

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of 2-Amino-5H-purine-6-carboxamide and to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For many purine-based metabolites, the initial and most common fragmentation involves the cleavage of the N-glycosidic bond if a sugar moiety is present. nih.govresearchgate.net Further fragmentation stages (MS³) can provide additional structural details. nih.govresearchgate.net The fragmentation patterns are compared against known standards or databases to confirm the compound's identity. researchgate.netplos.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a purine derivative will show characteristic absorption bands corresponding to specific bond vibrations. These bands provide evidence for the presence of key functional groups such as amines and amides. nih.gov For example, N-H stretching vibrations for the amino group typically appear in the region of 3300-3500 cm⁻¹. iucr.org The carbonyl (C=O) stretch of the carboxamide group is a strong, diagnostic band, often observed around 1600-1700 cm⁻¹. wayne.edursc.org The purine ring itself has characteristic absorptions from C=N and C=C stretching. upm.edu.my

Table 2: Characteristic IR Absorption Bands for Purine Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3497, 3313 | N-H Stretch | Amino (NH₂) |

| 1775, 1742 | C=O Stretch | Carbonyl (Amide) |

| 1626, 1561 | C=C, C=N Stretch | Purine Ring |

Data based on a related purine derivative. iucr.org

Chromatographic Techniques for Compound Analysis and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common technique for the analysis and purification of purine derivatives. selleckchem.com Purity is often reported as a percentage based on the peak area in an HPLC chromatogram. vwr.com A typical setup involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with modifiers). Detection is commonly performed using a UV detector, as the purine ring system has strong UV absorbance. researchgate.net For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which allows for the mass of the eluting compound to be determined, providing a higher degree of confidence in peak identification. researchgate.net The development of an HPLC method involves optimizing the mobile phase composition, pH, and gradient to achieve good resolution between the target compound and any impurities. researchgate.net

Table 3: Typical HPLC Parameters for Purine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile) |

| Detection | UV at ~254 nm or 260 nm |

| Flow Rate | ~1.0 mL/min |

| Analysis Time | Typically 15-35 minutes |

Based on general methods for purine and amino acid analysis. selleckchem.comresearchgate.net

X-ray Crystallography for Molecular and Protein-Ligand Complex Structure Elucidation

Furthermore, X-ray crystallography is a powerful tool for understanding how a ligand interacts with its biological target. By co-crystallizing the compound with a target protein (such as an enzyme or receptor), researchers can visualize the exact binding mode. nih.gov This provides crucial insights into the specific amino acid residues involved in the interaction, the hydrogen bonds formed, and other non-covalent contacts, which is invaluable information for structure-based drug design. nih.gov

Table 4: Example Crystal Data for a Purine Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P 2₁ /c |

| a (Å) | 9.2724 (5) |

| b (Å) | 11.7943 (6) |

| c (Å) | 24.4404 (11) |

| β (°) | 99.180 (2) |

| Volume (ų) | 2638.6 (2) |

Data for Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. iucr.org

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Radioligand Binding Assays, Enzyme Activity Assays)

Biophysical techniques are employed to quantify the interaction between this compound and its putative biological targets, providing data on binding affinity and functional effects.

Radioligand Binding Assays These assays are used to measure the affinity of a ligand for a receptor or enzyme. nih.gov The technique involves incubating a radiolabeled version of a known ligand with a source of the target receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the "competitor"). nih.gov By measuring the displacement of the radioligand, one can determine the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound. nih.gov Common assay formats include filtration assays and scintillation proximity assays (SPA). nih.gov

Enzyme Activity Assays If the target of this compound is an enzyme, its effect on the enzyme's catalytic activity can be measured. These assays monitor the rate of substrate conversion to product in the presence of the compound. researchgate.net For example, purine derivatives have been evaluated as inhibitors of enzymes like xanthine (B1682287) oxidase. researchgate.net In such an assay, the production of uric acid from xanthine is monitored, often spectrophotometrically. The results can determine if the compound is an inhibitor and can quantify its potency (IC50 value). researchgate.net Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net

Table 5: Biophysical Assays and Key Parameters Measured

| Assay Type | Principle | Key Parameter(s) |

|---|---|---|

| Radioligand Binding Assay | Measures displacement of a radioligand from a target. | Ki, IC₅₀, Bmax |

| Enzyme Activity Assay | Measures the rate of an enzyme-catalyzed reaction. | IC₅₀, Vmax, Km |

Based on principles described in sources. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5H-purine-6-carboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step pathways, such as cyclocondensation of precursor heterocycles followed by functionalization. For example:

- Step 1: Start with a purine scaffold (e.g., 6-chloropurine derivatives) and introduce the carboxamide group via nucleophilic substitution .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Ethanol or DMF is often used for solubility .

- Step 3: Purify via recrystallization (using water/ethanol mixtures) or HPLC (≥97% purity criteria, as seen in pyrimidinecarboxylic acid analogs) .

- Validation: Confirm purity via HPLC and elemental analysis.

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Compare / NMR shifts with purine analogs (e.g., guanine derivatives show characteristic amino and carbonyl peaks ).

- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (e.g., CHNO analogs have MW ~166 g/mol ).

- X-ray Crystallography: Use programs like ORTEP-3 to generate 3D structural models from diffraction data .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or impurities. Resolve via:

- Systematic Replication: Repeat experiments under standardized conditions (e.g., cell line, solvent controls) .

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., thieno-pyridine-carboxamides show context-dependent enzyme inhibition ).

- Impurity Profiling: Use LC-MS to detect trace contaminants affecting bioactivity .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to purine-binding enzymes (e.g., kinases or GTPases). Compare with guanine’s interaction profile .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling: Corrogate substituent effects using pyrimidinecarboxamide analogs (e.g., electronic parameters from Hammett plots) .

Q. How does the substitution pattern of this compound influence its reactivity compared to analogs?

Methodological Answer: Compare functional group positioning using data from structurally related compounds:

For this compound, the carboxamide at C6 may enhance solubility and metal-chelation potential .

Q. What strategies mitigate challenges in synthesizing unstable intermediates during its preparation?

Methodological Answer:

- Low-Temperature Reactions: Use ice baths (−10°C) for intermediates prone to decomposition (e.g., nitroso intermediates in pyridinecarboximidamide synthesis) .

- Protecting Groups: Employ Boc or Fmoc groups to stabilize amino functionalities during multi-step syntheses .

- In Situ Monitoring: Track reaction progress via TLC or inline IR spectroscopy .

Q. How can researchers leverage SciFinder to identify novel applications of this compound?

Methodological Answer:

- Structure Search: Input the SMILES string or draw the structure to find analogs in patents/journals.

- Reaction Search: Filter for "this compound" in synthetic pathways (e.g., coupling reactions with aryl halides ).

- Citation Tracking: Follow references from key papers (e.g., enzyme inhibition studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.